molecular formula C18H17N3O2S B2831606 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide CAS No. 864859-29-0

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide

Cat. No.: B2831606
CAS No.: 864859-29-0
M. Wt: 339.41
InChI Key: CVYWBAPMWDMTCL-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Key structural features include:

  • 6-Acetyl group: Enhances electron-withdrawing effects and stability .
  • 2-Methylbenzamide moiety: Contributes to lipophilicity and target-binding specificity .

Its synthesis likely involves Gewald or cyclocondensation reactions, as seen in analogous compounds . Potential applications include anticancer and anti-inflammatory therapies due to structural motifs linked to antitubulin activity and TNF-α inhibition .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-5-3-4-6-13(11)17(23)20-18-15(9-19)14-7-8-21(12(2)22)10-16(14)24-18/h3-6H,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYWBAPMWDMTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran with appropriate reagents to form the desired compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in material science for creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name / Identifier Key Substituents Structural Impact Biological Relevance Reference
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide (Target Compound) 6-Acetyl, 3-cyano, 2-methylbenzamide Optimal balance of solubility and binding affinity; enhanced metabolic stability. Potential antitubulin and TNF-α inhibition activity.
6-Acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 3-Carboxamide, 2-methylamino Reduced hydrogen-bonding capacity vs. cyano; altered solubility. Likely lower potency due to weaker electron withdrawal.
Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CRCM5484-2) 3-Ethoxycarbonyl, 2-amino Higher reactivity (ester lability); reduced metabolic stability. Intermediate in BET inhibitor synthesis; less bioactive in final form.
N-[(3-Cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide 6-Isopropyl, 2-benzamide-thiourea Increased steric bulk; potential for altered target interaction. Unclear bioactivity; thiourea may introduce toxicity concerns.
N-[3-Carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4,6-dichloroindole-2-carboxamide 3-Carbamoyl, 4,6-dichloroindole High lipophilicity; possible DNA intercalation. Anticandidate for kinase inhibition due to indole moiety.

Key Research Findings

Substituent-Driven Bioactivity: The 3-cyano group in the target compound improves binding to polar enzyme pockets vs. carbamoyl derivatives . 2-Methylbenzamide enhances selectivity over bulkier substituents (e.g., dichloroindole in ), reducing off-target effects .

Metabolic Stability: Acetyl and cyano groups confer resistance to hydrolysis compared to ester-containing analogs (e.g., CRCM5484-2) .

Q & A

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield?

The synthesis of this thienopyridine derivative involves multi-step reactions, including cyclization to form the core structure, followed by functionalization of the acetyl, cyano, and benzamide groups. Key steps include:

  • Cyclization : Use of thiophene and nitrile precursors under reflux with catalysts like sodium acetate .
  • Acetylation/Cyanation : Controlled temperature (e.g., 60–80°C) in polar aprotic solvents (DMF, DMSO) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Methodological Tip: Optimize reaction times using TLC monitoring and employ inert atmospheres to prevent oxidation of sensitive groups .

Q. Which analytical techniques are critical for confirming structure and purity?

A combination of techniques is required:

  • NMR Spectroscopy : Assigns proton/carbon environments (e.g., acetyl protons at δ ~2.1–2.3 ppm, cyano carbons at ~115–120 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • HPLC : Quantifies purity (>98% for pharmacological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictory bioactivity data (e.g., varying IC50 values) may arise from differences in:

  • Assay Conditions : pH, temperature, or solvent (DMSO concentration affects compound solubility and stability) .
  • Structural Analogues : Compare substituent effects (e.g., trifluoromethyl vs. methyl benzamide on target binding) . Methodological Approach: Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%) and validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What computational strategies predict interaction mechanisms with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with the cyano group and π-π stacking of the benzamide .
  • MD Simulations : Assess binding stability (e.g., 100-ns simulations in explicit solvent) to identify key residues in the target protein . Validation: Cross-correlate computational predictions with experimental mutagenesis or binding assays .

Q. How do modifications to the benzamide or thienopyridine moieties affect pharmacological profiles?

Substituent effects are critical:

  • Benzamide Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
  • Thienopyridine Core : Methyl or acetyl groups at position 6 influence ring conformation and target selectivity . Experimental Design: Synthesize analogues via parallel synthesis and screen against a panel of targets (e.g., kinases, GPCRs) to establish structure-activity relationships (SAR) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Rodent Models : Assess oral bioavailability and tissue distribution using LC-MS/MS quantification .
  • Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies . Challenge: Address poor aqueous solubility via formulation strategies (e.g., nanoemulsions or cyclodextrin complexes) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Functionalization Steps

StepReagents/ConditionsYield (%)References
CyclizationNaOAc, DMF, 80°C, 12 h65–75
AcetylationAcetic anhydride, pyridine, RT, 4 h85–90
CyanationCuCN, DMSO, 60°C, 6 h70–80

Q. Table 2: Analytical Techniques for Stability Studies

ParameterMethodConditionsReferences
ThermalTGA/DSC25–300°C, N2 atmosphere
pH StabilityHPLC-UVpH 1–13, 37°C, 24 h
Light ExposurePhotostability chamber1.2 million lux hours

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